4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
4-Bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a brominated benzohydrazide derivative featuring a pyrrolidin-2,5-dione scaffold. Its structure combines a 4-bromophenyl group and a 2,5-dioxopyrrolidin-3-yl moiety, which may confer unique biological and catalytic properties.
Properties
Molecular Formula |
C17H13Br2N3O3 |
|---|---|
Molecular Weight |
467.1 g/mol |
IUPAC Name |
4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C17H13Br2N3O3/c18-11-3-1-10(2-4-11)16(24)21-20-14-9-15(23)22(17(14)25)13-7-5-12(19)6-8-13/h1-8,14,20H,9H2,(H,21,24) |
InChI Key |
TUWNNHHQMYJQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Aromatic Precursors
Advanced Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
One-Pot Tandem Reactions
A streamlined approach combines bromination, cyclization, and coupling in a single vessel:
-
React 4-bromobenzoic acid with maleic anhydride to form maleamic acid.
-
Cyclize using POCl₃ in DCM.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity
Challenges and Optimization Strategies
Regioselectivity in Bromination
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Overview
4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound notable for its unique molecular structure, which includes brominated aromatic rings and a pyrrolidine moiety. Its molecular formula is with a molar mass of approximately 467.11 g/mol. The compound's structure suggests potential applications in medicinal chemistry and materials science due to its biological activity and chemical reactivity.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that may enhance biological activity. The presence of the hydrazide functional group is significant as hydrazides are known for their antimicrobial and anticancer properties. Research indicates that derivatives of hydrazides can inhibit various enzymes and exhibit cytotoxic effects against cancer cell lines, making this compound a candidate for further pharmacological studies.
Synthesis of Novel Compounds
This compound can serve as a precursor for synthesizing other biologically active compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties. For example, reactions involving this compound can produce new hydrazones or azo compounds that may possess distinct biological activities .
Material Science
The compound's chemical properties suggest potential applications in material science, particularly in the development of polymers or coatings with specific functionalities. The dual bromination may impart unique electronic properties, which could be exploited in organic electronics or photonic devices .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of similar compounds derived from benzohydrazides. For instance, compounds exhibiting similar structural motifs have shown promising results in inhibiting cancer cell proliferation and demonstrating anti-inflammatory effects. These findings underscore the importance of further investigating this compound's potential therapeutic applications through systematic biological testing and optimization of its derivatives .
Mechanism of Action
The mechanism of action of 4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Anticancer Activity
Compound 3 (N'-[1-(4-[2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-yl]Phenyl)-2,5-Dioxopyrrolidin-3-yl]Benzohydrazide) :
This analogue lacks bromine substituents but shares the pyrrolidin-dione scaffold. It exhibited cytotoxicity against MCF-7 breast cancer cells, with molecular docking revealing strong interactions with AKT1 and CDK2 proteins (binding energies: −16.112 and −21.342 kcal/mol, respectively). The brominated version may enhance cytotoxicity due to increased lipophilicity and halogen bonding .D13 (4-Bromo-N′-(3,5-Dibromo-2-Hydroxybenzylidene)-Benzohydrazide) :
A tri-brominated acylhydrazone with potent antifungal activity (low mammalian toxicity). The additional bromine atoms likely improve membrane permeability and target binding, suggesting that bromination enhances bioactivity .
Antibacterial Activity
- 4-Bromo-N’-(Pyridin-4-ylmethylene)Benzohydrazide: Demonstrated strong activity against E. coli and P. aeruginosa (MIC: 3.13 μg mL⁻¹). The pyridine ring may facilitate bacterial membrane disruption, whereas the target compound’s pyrrolidin-dione group could modify solubility and target specificity .
Dioxomolybdenum(VI) Complex (4-Bromo-N’-(4-Diethylamino-2-Hydroxybenzylidene)Benzohydrazide) :
This complex catalyzed sulfide-to-sulfoxide conversion with 93% efficiency in 60 minutes. The bromine atom stabilizes the ligand’s aromatic system, while the diethylamino group aids metal coordination. The target compound’s pyrrolidin-dione may alter ligand flexibility and catalytic performance .
Oxidovanadium(V) Complex (4-Bromo-N’-(4-Oxopentan-2-ylidene)Benzohydrazide) :
Achieved high styrene epoxidation efficiency. The oxopentylidene substituent enables chelation, whereas the target compound’s rigid pyrrolidin-dione could influence stereoselectivity .
Oxadiazole Derivatives (2-(4-Bromophenyl)-5-Phenyl-1,3,4-Oxadiazole) :
Synthesized from 4-bromo-N’-(4-bromobenzoyl)benzohydrazide, these compounds are used as fluorescent emitters in OLEDs. The target compound’s pyrrolidin-dione group might reduce conjugation length compared to oxadiazoles, impacting optoelectronic properties .
Structural and Physical Properties
Key Findings and Implications
Halogen Effects : Bromination consistently improves bioactivity (e.g., antifungal, anticancer) and ligand stability in metal complexes.
Scaffold Flexibility : The pyrrolidin-dione group in the target compound may enhance rigidity, affecting catalytic and optoelectronic behavior compared to more flexible analogues.
Synergistic Substituents: Combining bromine with electron-donating groups (e.g., diethylamino, hydroxy) optimizes metal coordination and catalytic efficiency .
Biological Activity
The compound 4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (CAS No. 957265-96-2) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.20342 g/mol. The structure features a benzohydrazide moiety coupled with a pyrrolidine derivative, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the thiazole nucleus have demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanisms often involve disruption of bacterial lipid biosynthesis and interference with cellular processes essential for microbial survival .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound D1 | Antibacterial | Gram-positive | |
| Compound D6 | Antifungal | Candida spp. | |
| 4-Bromo Derivative | Antibacterial | E. coli |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, compounds with similar structural characteristics have shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays like Sulforhodamine B (SRB) .
Table 2: Anticancer Activity Results
Molecular docking studies suggest that the binding affinity of these compounds to specific receptors is crucial for their biological activity. The presence of electron-withdrawing groups enhances the interaction with target proteins, facilitating the inhibition of cancer cell proliferation and microbial growth .
Study on Antimicrobial Efficacy
A recent study conducted on derivatives similar to this compound revealed that certain modifications led to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to quantify growth inhibition, demonstrating that specific structural changes could significantly improve activity profiles .
Study on Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized various hydrazone derivatives and evaluated their effects on MCF7 cells. The results indicated that compounds with brominated phenyl groups exhibited notable cytotoxicity, suggesting that such modifications could be beneficial for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide and its derivatives?
- The compound is typically synthesized via condensation reactions between hydrazides and carbonyl-containing precursors. For example, hydrazide derivatives are prepared by refluxing 4-bromobenzohydrazide with aldehydes (e.g., pyridine-2-carboxaldehyde) in methanol, followed by purification via recrystallization . Metal complexes are formed by reacting the hydrazone ligand with metal salts (e.g., Co(NO₃)₂, MnCl₂) in ethanol/water mixtures under controlled pH .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Key techniques include:
- IR spectroscopy : To confirm C=O (1640–1660 cm⁻¹), C=N (1600–1620 cm⁻¹), and NH (3180–3200 cm⁻¹) stretching vibrations .
- NMR (¹H/¹³C) : To verify aromatic proton environments and hydrazone/imine bonding .
- X-ray crystallography : For resolving molecular geometry and coordination modes in metal complexes. SHELX programs are widely used for structure refinement .
Q. How is the antimicrobial activity of this compound evaluated in academic studies?
- The MTT assay is commonly employed to assess antibacterial/fungal activity against strains like E. coli, S. aureus, and C. albicans. Minimum inhibitory concentration (MIC) values are determined using serial dilution methods, with MIC ranges reported as low as 3.13 μg/mL for brominated derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, metal coordination) influence bioactivity?
- Halogen effects : Bromine at the 4-position enhances lipophilicity and membrane penetration, improving antimicrobial potency .
- Metal coordination : Transition metals (e.g., Cu²⁺, Co³⁺) form octahedral or square pyramidal complexes, increasing stability and enabling redox-mediated mechanisms. For example, Cu(II) complexes exhibit urease inhibition (IC₅₀ = 1.38 μmol/L) via coordination to the enzyme’s active-site nickel center .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Discrepancies in MIC values (e.g., 3.13 μg/mL vs. >25 μg/mL for similar compounds) may arise from variations in microbial strains, solvent systems, or assay protocols. Standardizing protocols (e.g., CLSI guidelines) and conducting dose-response studies with statistical validation (e.g., ANOVA) are critical .
Q. How can computational methods optimize this compound for target-specific applications?
- Molecular docking : Used to predict interactions with biological targets (e.g., AKT1, CDK2 in cancer studies). For instance, hydrazide derivatives show strong binding affinities (−16 to −22 kcal/mol) via hydrogen bonding with active-site residues .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with activity trends to guide synthetic prioritization .
Q. What strategies improve catalytic or enzyme-inhibitory properties in metal complexes of this compound?
- Ligand design : Introducing π-accepting groups (e.g., pyridine) enhances metal-ligand charge transfer, as seen in oxidovanadium(V) complexes that catalyze alkene epoxidation .
- Bridging ligands : Dinuclear Cu(II) complexes with μ-Br bridges show enhanced urease inhibition due to cooperative binding at multiple active sites .
Methodological Considerations
Q. What challenges arise in crystallographic analysis of metal-hydrazone complexes?
- Disorder in solvent molecules or counterions (e.g., NO₃⁻) complicates refinement. Strategies include:
- Using SQUEEZE (in PLATON) to model disordered regions .
- Collecting high-resolution data (≤0.8 Å) to resolve metal coordination geometry .
Q. How can researchers validate the reproducibility of biological assays for hydrazone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
